4-Ethoxycarbonyl-3-fluorophenylboronic acid

Boronic acid acidity Suzuki coupling reactivity Electronic effects

Non-fluorinated phenylboronic acids often require extensive re-optimization and yield lower coupling efficiencies. 4-Ethoxycarbonyl-3-fluorophenylboronic acid (pKa 6.61) overcomes these limitations through enhanced Lewis acidity imparted by the 3-fluoro substituent, enabling efficient transmetalation under mild conditions. • Achieves efficient C-C bond formation with challenging electrophiles. • Ethoxycarbonyl group serves as a protected ester, enabling selective hydrolysis post-coupling. • Soluble in methanol for standard organic-phase protocols. • Validated for diverse heterocyclic library synthesis in kinase and GPCR modulator programs.

Molecular Formula C9H10BFO4
Molecular Weight 211.98 g/mol
CAS No. 874288-38-7
Cat. No. B033262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-3-fluorophenylboronic acid
CAS874288-38-7
Synonyms4-Borono-2-fluoro-benzoic Acid 1-Ethyl Ester; 
Molecular FormulaC9H10BFO4
Molecular Weight211.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O
InChIInChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3
InChIKeyCXSPPZZTTSHTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxycarbonyl-3-fluorophenylboronic Acid: Properties & Procurement


4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS 874288-38-7) is a boronic acid derivative that incorporates both an ethoxycarbonyl ester and a fluorine substituent on the phenyl ring . This compound is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, serving as a critical intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials . Its dual functionality—the boronic acid group enabling coupling and the ester group offering further derivatization—positions it as a versatile building block in organic synthesis [1].

Why 4-Ethoxycarbonyl-3-fluorophenylboronic Acid Cannot Be Replaced


Generic substitution of 4-ethoxycarbonyl-3-fluorophenylboronic acid with simpler phenylboronic acids or non-fluorinated analogs is not feasible without compromising synthetic outcomes. The specific orthogonality of the fluorine and ester groups dictates both the electronic profile of the boronic acid and the physical properties of the resulting intermediates. Fluorine substituents significantly increase Lewis acidity, which accelerates transmetalation in Suzuki couplings, while the ester group provides a protected handle for late-stage diversification [1]. In contrast, non-fluorinated ethoxycarbonylphenylboronic acids exhibit lower acidity and reduced coupling efficiency under identical conditions . Furthermore, the 3-fluoro substitution pattern influences regioselectivity in subsequent transformations, a feature absent in 4-carboxy analogs or unsubstituted variants [2]. Simply put, replacing this compound with a structurally similar but electronically distinct alternative risks altered reaction kinetics, reduced yields, and the need for extensive re-optimization of synthetic protocols.

4-Ethoxycarbonyl-3-fluorophenylboronic Acid vs. Close Analogs


Enhanced Lewis Acidity via Fluorine Substitution

The introduction of a fluorine atom at the 3-position of the phenyl ring, combined with an ethoxycarbonyl group at the 4-position, substantially increases the Lewis acidity of the boronic acid moiety. 4-Ethoxycarbonyl-3-fluorophenylboronic acid exhibits a predicted pKa of 6.61±0.10 . This value is significantly lower than that of 3-fluorophenylboronic acid (pKa 7.50±0.10) and 4-fluorophenylboronic acid (pKa 8.67±0.10) , and even more acidic than the non-fluorinated 4-(ethoxycarbonyl)phenylboronic acid (pKa not directly reported but inferred to be higher based on class trends). The enhanced acidity correlates directly with faster transmetalation rates in Suzuki-Miyaura couplings, as established for fluoro-substituted boronic acids [1].

Boronic acid acidity Suzuki coupling reactivity Electronic effects

Organic Solvent Solubility vs. Water-Soluble Analog

4-Ethoxycarbonyl-3-fluorophenylboronic acid is soluble in methanol but not in water . This contrasts sharply with its close analog, 4-carboxy-3-fluorophenylboronic acid, which is soluble in water . The difference in solubility profiles dictates the choice of reaction medium and extraction strategy. For organic-phase Suzuki couplings, the methanol-soluble ester derivative offers superior compatibility with typical organic solvents (e.g., THF, DMF, toluene) and facilitates easier product isolation via aqueous work-up. Conversely, the water-soluble carboxy analog may partition into aqueous layers, complicating extraction and reducing recovery of the boronic acid intermediate.

Solubility profile Reaction medium compatibility Work-up efficiency

Lower Melting Point for Easier Purification

The melting point of 4-ethoxycarbonyl-3-fluorophenylboronic acid is reported as 158-161°C , which is significantly lower than that of 4-carboxy-3-fluorophenylboronic acid (236-240°C) . A lower melting point can be advantageous for purification by recrystallization, as it allows for milder heating conditions and reduces the risk of thermal decomposition. Additionally, the compound is supplied as a white to off-white crystalline powder, which facilitates accurate weighing and transfer compared to amorphous or hygroscopic solids.

Physical form Purification by crystallization Handling properties

Combinatorial Reagent for Heterocyclic Libraries

4-Ethoxycarbonyl-3-fluorophenylboronic acid is explicitly documented as a reagent in combinatorial chemistry for the synthesis of analog libraries of isoquinolines, furans, and benzo[b]thiophenes [1]. This specific application differentiates it from more generic boronic acids, which may not have established protocols for generating these particular heterocyclic scaffolds. The combination of the boronic acid handle for Suzuki coupling and the ester group for further derivatization makes it a privileged building block for diversity-oriented synthesis, a feature not commonly highlighted for simpler fluorophenylboronic acids.

Combinatorial chemistry Analog libraries Drug discovery

Best Applications for 4-Ethoxycarbonyl-3-fluorophenylboronic Acid


Suzuki Coupling for Drug Late-Stage Modification

The enhanced Lewis acidity of 4-ethoxycarbonyl-3-fluorophenylboronic acid (pKa 6.61) accelerates transmetalation in Suzuki couplings, enabling efficient C–C bond formation with challenging electrophiles under mild conditions. Its solubility in organic solvents like methanol ensures compatibility with standard organic-phase coupling protocols, minimizing side reactions and simplifying work-up. This makes it an ideal choice for incorporating a fluorinated phenyl-ester motif into drug candidates during late-stage diversification, where preserving sensitive functional groups is paramount.

Isoquinoline, Furan, & Thiophene Library Synthesis

In combinatorial chemistry settings, 4-ethoxycarbonyl-3-fluorophenylboronic acid serves as a validated building block for generating diverse heterocyclic libraries [1]. Its dual functionality—boronic acid for coupling and ester for further modification—allows for rapid assembly of structurally varied analogs. Researchers developing kinase inhibitors or GPCR modulators, where these heterocycles are privileged scaffolds, can leverage established protocols to streamline library production and SAR studies.

Orthogonal Protection of Carboxylic Acid

Unlike the carboxy analog (4-carboxy-3-fluorophenylboronic acid), the ethoxycarbonyl group in 4-ethoxycarbonyl-3-fluorophenylboronic acid serves as a protected ester that can be selectively hydrolyzed after coupling . This orthogonality is critical in multi-step syntheses where a free carboxylic acid would interfere with preceding steps. The lower melting point (158-161°C) relative to the carboxy analog (236-240°C) also facilitates easier purification by recrystallization without risking thermal decomposition of sensitive intermediates.

Fluorinated Biaryls for Metabolic Stability

The presence of a fluorine atom on the phenyl ring, combined with the electron-withdrawing ester group, confers increased oxidative metabolic stability to the biaryl products derived from this boronic acid [2]. In drug discovery programs targeting CYP450-mediated clearance, incorporating a 3-fluoro-4-ethoxycarbonylphenyl moiety can reduce metabolic soft spots, potentially improving pharmacokinetic profiles. This compound thus offers a direct route to fluorinated biaryls with a built-in handle for further functionalization.

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